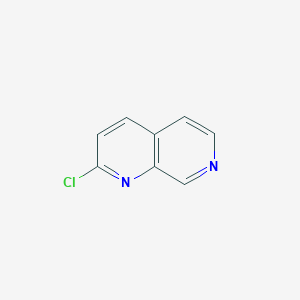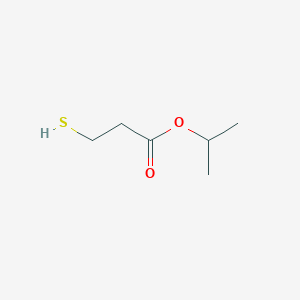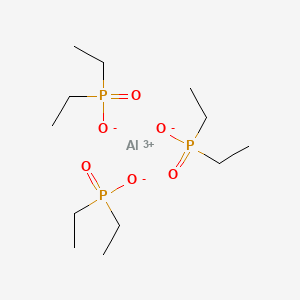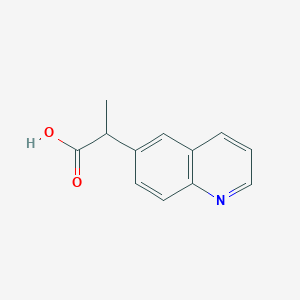
2-(Quinolin-6-yl)propanoic acid
Descripción general
Descripción
2-(Quinolin-6-yl)propanoic acid, also known as QPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. QPA is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in many natural products, including alkaloids and vitamins. The unique structure of QPA makes it a promising candidate for use in various research fields, including medicinal chemistry, biochemistry, and neuroscience.
Aplicaciones Científicas De Investigación
Antimicrobial Properties and Quality Control
- Derivatives of 4-oxoquinoline-3-propanoic acids, closely related to 2-(quinolin-6-yl)propanoic acid, have shown promise in antimicrobial drug development due to their structural similarity with fluoroquinolone antibiotics. Analytical methods for quality control of these compounds have been analyzed, highlighting the importance of 13C NMR-spectroscopy for resolving tautomeric forms and identifying specific by-products using liquid chromatography-mass spectrometry (LC-MS/MS) (Zubkov et al., 2016).
Plant Growth and Rhizogenesis
- Quinoline derivatives have been studied for their influence on rhizogenesis in microclonal plant propagation. Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, a compound structurally similar to this compound, have shown significant stimulation of root growth in vitro in Paulownia explants, indicating potential for agricultural applications (Zavhorodnii et al., 2022).
Synthesis of New Amides and Catalytic Applications
- Research on the synthesis of new amides from 3-alkyl carboxylic acids of quinolin-4-ones, which includes this compound derivatives, has been conducted. These compounds are synthesized using various methods, such as activation by standard activators and direct aminolysis, demonstrating their versatility in chemical synthesis (Ruschak et al., 2016).
Cytotoxic Activity and Cancer Research
- Quinoline derivatives, including those related to this compound, have been studied for their cytotoxic activity. These compounds exhibit a range of biological effects, including potential application in medical practice and agriculture. Some derivatives have shown pronounced cytotoxic effects, suggesting their potential use in the development of new drugs and pesticides (Kozyr & Romanenko, 2022).
Corrosion Inhibition and Surface Protection
- Quinoline derivatives have been investigated as corrosion inhibitors for metals in acidic environments. These studies demonstrate the potential of quinoline-based compounds in protecting metal surfaces from corrosion, highlighting their practical applications in industrial settings (Olasunkanmi & Ebenso, 2019).
HIV-1 Inhibition
- Some 2-(quinolin-3-yl) acetic acid derivatives, structurally similar to this compound, have been identified as allosteric integrase inhibitors (ALLINIs) that block multiple steps of HIV-1 integration. This discovery facilitates their development as antiretroviral compounds (Kessl et al., 2012).
Análisis Bioquímico
Biochemical Properties
2-(Quinolin-6-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as the MAPK and PI3K pathways, leading to changes in gene expression and metabolic activities within the cell . These effects can result in altered cellular responses and functions, highlighting the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions can influence the overall metabolic processes within the cell, highlighting the compound’s significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell
Propiedades
IUPAC Name |
2-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAPGRLLGDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597605 | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959585-30-9 | |
| Record name | α-Methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959585-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


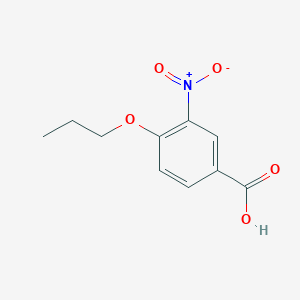
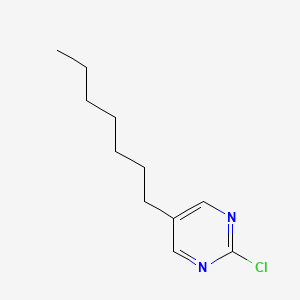
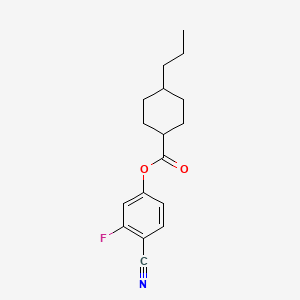
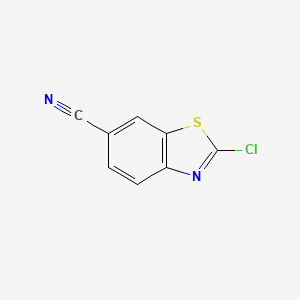


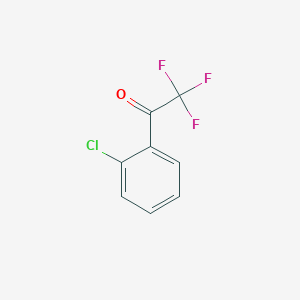
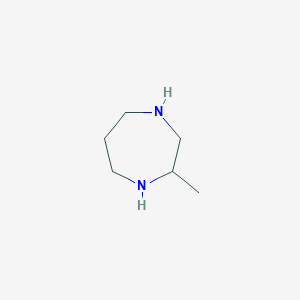

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
